molecular formula C22H28N2O3 B4507476 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide

2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide

Cat. No.: B4507476
M. Wt: 368.5 g/mol
InChI Key: YPFVSTIWVKBIJX-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Research and Drug Development

Research on compounds with similar structures to 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide often focuses on biomedical applications, particularly in drug development. For instance, benzamides and morpholine derivatives are frequently explored for their potential as therapeutic agents in treating various diseases. Morpholine moieties, for example, are a common feature in molecules investigated for their pharmacological properties, including gastrokinetic activity and as inhibitors of specific enzymes or receptors involved in disease progression (Kato et al., 1992; Kamiński et al., 2015).

Chemical Synthesis and Material Science

Compounds containing benzyl and morpholine groups are also significant in chemical synthesis and materials science. They can serve as intermediates in the synthesis of more complex molecules or as components in materials with specific physical or chemical properties. The synthesis of novel morpholine conjugated benzophenone analogues, for example, highlights the exploration of these molecules in creating new materials or agents with potential antiproliferative activity against various types of cancer cells (Al‐Ghorbani et al., 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of morpholinium-based ionic liquids showcases the exploration of morpholine derivatives in developing new solvents with specific applications, such as biomass dissolution or as media for chemical reactions. These studies often focus on the physicochemical properties, biodegradability, and toxicity of these compounds, highlighting their potential environmental impact and safety profiles (Pernak et al., 2011).

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-7-9-21(10-8-17)27-18(2)22(25)23-15-19-5-3-4-6-20(19)16-24-11-13-26-14-12-24/h3-10,18H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFVSTIWVKBIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.